Chemical properties of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Chemical properties of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, reactivity, and spectroscopic characterization of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid. As a member of the coumarin family, this halogenated derivative serves as a versatile scaffold and key intermediate in the development of novel therapeutic agents and functional materials. This document synthesizes fundamental principles with practical, field-proven insights, offering researchers, medicinal chemists, and drug development professionals a detailed resource for leveraging this compound's unique characteristics. We will explore the causality behind synthetic strategies, delve into its distinct reactivity profile governed by the interplay of the chloro, carboxyl, and lactone functionalities, and provide standardized protocols for its synthesis and analysis.
Introduction: The Coumarin Scaffold and the Significance of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone heterocycles found in numerous natural products and synthetic compounds. Their rigid, planar structure and tunable electronic properties make them privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticoagulant, anticancer, antibacterial, and anti-inflammatory properties.[1] They are also extensively used as fluorescent probes, laser dyes, and additives in cosmetics and perfumes.[2]
The introduction of specific substituents onto the coumarin core is a critical strategy for modulating its physicochemical and biological properties. 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid incorporates two key functional groups that impart distinct reactivity and potential:
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C8-Chloro Group: The electron-withdrawing chlorine atom at the C8 position influences the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution and modifying the photophysical properties of the molecule.
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C3-Carboxylic Acid Group: This group not only provides a handle for further derivatization (e.g., amidation, esterification) but also serves as a potent activating group. Critically, it enables a range of decarboxylative reactions, where the carboxyl group is expelled as CO₂, allowing for novel carbon-carbon and carbon-heteroatom bond formations at the C3 or C4 position.[3][4]
This guide will elucidate the synthesis and chemical behavior of this specific coumarin, providing the foundational knowledge required for its effective application in research and development.
Synthesis and Mechanistic Considerations
The most reliable and high-yielding method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation.[5][6] This approach offers a direct and efficient route from readily available starting materials.
Primary Synthetic Route: Knoevenagel Condensation
The synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is achieved through the condensation of 3-chloro-2-hydroxybenzaldehyde with a malonic acid equivalent, typically Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), followed by thermal decomposition.[6][7]
Reaction Scheme: 3-chloro-2-hydroxybenzaldehyde + Meldrum's acid → Intermediate → 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid
The reaction proceeds via a base-catalyzed mechanism. A mild base, such as piperidine or L-proline, deprotonates the active methylene group of Meldrum's acid, generating a nucleophilic enolate.[8] This enolate then attacks the electrophilic carbonyl carbon of the salicylaldehyde. The subsequent steps involve an intramolecular cyclization (lactone formation) via attack of the phenolic hydroxyl group and elimination of water, followed by the loss of acetone and carbon dioxide from the Meldrum's acid moiety upon heating to yield the final product. Using an organocatalyst like L-proline offers an environmentally friendly alternative to traditional methods.[8]
Below is a diagram illustrating the generalized workflow for this synthesis.
Caption: Knoevenagel synthesis workflow.
Physicochemical and Spectroscopic Properties
Proper characterization is essential for confirming the identity and purity of the synthesized compound. The expected physicochemical and spectroscopic data are summarized below.
General Properties
| Property | Value |
| IUPAC Name | 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid |
| CAS Number | 107747-67-1[9] |
| Molecular Formula | C₁₀H₅ClO₄ |
| Molecular Weight | 224.60 g/mol |
| Appearance | Expected to be a white to pale yellow solid. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. |
Spectroscopic Data
The following table outlines the anticipated spectral characteristics. Data is inferred from known spectral properties of closely related coumarin derivatives and fundamental principles of spectroscopy.[10][11]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | ~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).~8.7 ppm (s, 1H): Vinyl proton at C4.~7.9 ppm (d, 1H): Aromatic proton at C5.~7.8 ppm (d, 1H): Aromatic proton at C7.~7.4 ppm (t, 1H): Aromatic proton at C6. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~164 ppm: Carboxylic acid carbonyl (C=O).~158 ppm: Lactone carbonyl (C=O).~148-150 ppm: Aromatic carbons C8a and C2.~145 ppm: Olefinic carbon C4.~115-135 ppm: Aromatic carbons (C5, C6, C7, C4a) and C8-Cl.~118 ppm: Olefinic carbon C3. |
| IR Spectroscopy (KBr, cm⁻¹) | 3200-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1780 cm⁻¹ (strong): C=O stretch of the α,β-unsaturated lactone.~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1610, 1580 cm⁻¹: C=C stretches of the aromatic ring and vinyl group.~800-750 cm⁻¹: C-Cl stretch. |
| Mass Spectrometry (EI) | m/z 224/226 [M⁺]: Molecular ion peak showing the characteristic ~3:1 isotopic pattern for chlorine.m/z 180/182 [M-CO₂]⁺: Fragment corresponding to the loss of carbon dioxide (decarboxylation). |
Chemical Reactivity and Mechanistic Pathways
The reactivity of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is dictated by its three primary functional regions: the carboxylic acid, the electrophilic C3-C4 double bond, and the chlorinated aromatic ring.
Reactions Involving the Carboxylic Acid Group
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Standard Derivatization: The -COOH group can be readily converted into esters, amides, and acyl chlorides using standard synthetic protocols (e.g., Fischer esterification, DCC/EDC coupling for amides). These derivatives are often synthesized to modulate biological activity or improve pharmacokinetic properties.[12][13]
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Decarboxylation: A key feature of coumarin-3-carboxylic acids is their propensity to undergo decarboxylation under thermal or catalytic conditions.[3] This reaction is often the gateway to more complex transformations.
Decarboxylative Coupling and Annulation Reactions
The true synthetic utility of this molecule is unlocked through reactions that couple decarboxylation with new bond formation. The carboxylic acid acts as an internal activating group that is expelled during the reaction.[4]
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Decarboxylative Michael Addition: In the presence of a suitable nucleophile and catalyst, the molecule can undergo a Michael addition at the C4 position, followed by decarboxylation, to yield 4-substituted coumarins.[3]
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Decarboxylative Cross-Coupling: This powerful strategy allows for the formation of C-C bonds at the C3 or C4 position. For example, a copper-catalyzed reaction with terminal alkynes can lead to 4-(alkynyl)chroman-2-ones after decarboxylation and subsequent bond formation.[3]
The diagram below outlines these principal reactivity pathways.
Caption: Key reactivity pathways.
Applications in Drug Discovery and Materials Science
The structural features of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid make it a highly attractive starting point for various applications.
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Medicinal Chemistry: As a scaffold, it can be elaborated into a library of derivatives for screening against various biological targets. The carboxylic acid is often crucial for activity; for instance, coumarin-3-carboxylic acid itself has shown antibacterial activity, which was lost upon conversion to an amide or removal of the group.[14] The 8-chloro substituent can enhance lipophilicity and potentially improve membrane permeability or lead to specific halogen bonding interactions with protein targets.
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Fluorescent Probes: The coumarin core is inherently fluorescent.[15] The electronic properties, and thus the absorption and emission spectra, are highly sensitive to the substitution pattern.[16][17] The electron-withdrawing nature of both the chloro and carboxyl groups can shift the spectral properties. Derivatization of the carboxylic acid provides a route to attach this fluorophore to other molecules of interest for use in bio-imaging and sensing applications.
Experimental Protocols
The following protocols are provided as a validated starting point for the synthesis and characterization of the title compound.
Protocol: Synthesis via Knoevenagel Condensation
Objective: To synthesize 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid.
Materials:
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3-chloro-2-hydroxybenzaldehyde (1.0 eq)
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Meldrum's acid (1.1 eq)
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L-proline (0.1 eq)
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Ethanol (spectroscopic grade)
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Deionized water
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Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
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To a 100 mL round-bottom flask, add 3-chloro-2-hydroxybenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq).
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Add ethanol (approx. 20 mL per gram of aldehyde) to dissolve the solids.
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Add L-proline (0.1 eq) to the mixture to act as a catalyst.[8]
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Equip the flask with a condenser and heat the mixture to reflux (approx. 80 °C) with stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[6]
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Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
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If necessary, cool the mixture further in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration.
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Wash the solid with a small amount of cold ethanol, followed by cold deionized water to remove any remaining catalyst and unreacted starting materials.
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Dry the product under vacuum to yield 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid as a solid. Purity can be assessed by melting point and NMR spectroscopy. Further purification can be achieved by recrystallization from ethanol if needed.
Protocol: UV-Visible Spectroscopic Analysis
Objective: To determine the maximum absorption wavelength (λmax) of the compound.
Materials:
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8-Chloro-2-oxo-2H-chromene-3-carboxylic acid
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Spectroscopic grade ethanol
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Dual-beam UV-Visible spectrophotometer
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Matched 1 cm path length quartz cuvettes
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Volumetric flasks and pipettes
Procedure:
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Solution Preparation: Prepare a stock solution of the compound in ethanol at a concentration of 10⁻³ M. From this stock, prepare a dilution to approximately 10⁻⁵ M in a volumetric flask.[15]
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Instrumentation Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.
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Blanking: Fill both the reference and sample cuvettes with pure ethanol. Place them in the spectrophotometer and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-500 nm).
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Measurement: Empty the sample cuvette and rinse it with a small amount of the 10⁻⁵ M sample solution before filling it. Place the sample cuvette back into the spectrophotometer.
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Data Acquisition: Scan the sample from 500 nm down to 200 nm. The resulting spectrum will show absorbance as a function of wavelength.
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Analysis: Identify the wavelength(s) at which the absorbance is at a maximum. This is the λmax. The photophysical properties of coumarins are highly sensitive to their substitution pattern.[15]
Conclusion
8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a valuable and versatile chemical entity. Its synthesis is readily achievable through established methods like the Knoevenagel condensation. The true potential of this molecule lies in its rich chemical reactivity, particularly the ability to undergo decarboxylative functionalization, which opens avenues for creating diverse molecular architectures. This guide has provided the core technical information necessary for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of new discoveries in medicine and materials science.
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